molecular formula C26H32N2O6 B613586 Fmoc-Alpha-Me-D-Orn(Boc)-OH CAS No. 171860-40-5

Fmoc-Alpha-Me-D-Orn(Boc)-OH

Cat. No.: B613586
CAS No.: 171860-40-5
M. Wt: 468,54 g/mole
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Description

Fmoc-Alpha-Me-D-Orn(Boc)-OH is a synthetic amino acid derivative used in peptide synthesis. It is protected by two groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus and the Boc (tert-butyloxycarbonyl) group at the side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Alpha-Me-D-Orn(Boc)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the methylation of the alpha carbon of D-ornithine, followed by the protection of the amino group with the Fmoc group and the side chain with the Boc group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Alpha-Me-D-Orn(Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .

Mechanism of Action

The mechanism of action of Fmoc-Alpha-Me-D-Orn(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, preventing unwanted reactions. Upon deprotection, the free amino and side chain groups participate in peptide bond formation, allowing the synthesis of specific peptide sequences .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Alpha-Me-D-Orn(Boc)-OH is unique due to the presence of the alpha-methyl group, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and biological activity of the peptides .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFTODLQPYAOF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171860-40-5
Record name (R)-NÏ?-(t-Butoxycarbonyl)-Nα-(9-fluorenylmethoxycarbonyl)-α-methylornithin
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